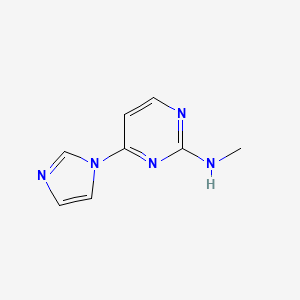
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide, also known as DFC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFC belongs to the class of coumarin derivatives and is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has been extensively studied for its biological activities. However, there are also some limitations to its use. N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide and its derivatives. Another area of focus is the elucidation of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide in animal models and clinical trials. Finally, the development of novel drug delivery systems for N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide could enhance its therapeutic potential.
Synthesis Methods
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide can be synthesized using various methods, including the reaction of 4-hydroxycoumarin with furan-3-carboxylic acid and the subsequent treatment with thionyl chloride. Another method involves the reaction of 4-chloro-3-nitrocoumarin with furan-3-carboxylic acid, followed by reduction with tin and hydrochloric acid.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Several studies have demonstrated the anti-inflammatory and anti-cancer properties of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(10-5-7-17-9-10)15-12-6-8-18-13-4-2-1-3-11(12)13/h1-5,7,9,12H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHDWDFVPVULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)


![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)



![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)

![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)
